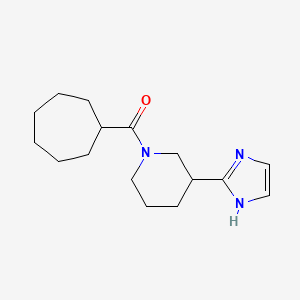

![molecular formula C21H21ClN4O2 B5506918 6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves the condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines. A specific pathway includes starting from 2-iodopyrazine, proceeding through ammonia gas purging in the presence of Cu2O and K2CO3, followed by several steps leading to the target compounds. The structures of these compounds are confirmed using spectral and analytical data, showcasing the method's efficacy for synthesizing complex molecules (Jyothi & Madhavi, 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, reveals that the molecule's core structure is nearly planar. This planarity and the dihedral angles between the chlorophenyl group and the pyrazole and benzene rings indicate the molecule's conformational stability. Such structural information is crucial for understanding the compound's chemical reactivity and potential interactions (Kant et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the imidazo[1,2-a]pyrazine moiety often include cyclocondensations and interactions with various chemical agents, leading to the formation of ethyl 1H-pyrazole-3-carboxylates under specific conditions. These reactions, facilitated by methodologies such as ultrasound irradiation, highlight the compound's reactivity and potential for further chemical modification. The efficiency of these synthetic routes and the regioselectivity achieved underscore the molecule's versatility in chemical transformations (Machado et al., 2011).

科学的研究の応用

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that include pyrazolo and pyrimidin derivatives. These compounds are synthesized through various chemical reactions and are often characterized by their unique structural features. For instance, Ochi and Miyasaka (1983) synthesized 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, demonstrating the chemical versatility of this class of compounds (Ochi & Miyasaka, 1983).

Biological and Pharmacological Research

Some pyrazolo and pyrimidine derivatives have been investigated for their potential biological and pharmacological activities. For example, Jyothi and Madhavi (2019) explored the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial activity (Jyothi & Madhavi, 2019). Furthermore, compounds in this class have been studied for their potential as photosynthetic electron transport inhibitors, as reported by Vicentini et al. (2005) (Vicentini et al., 2005).

Material Science Applications

In the field of material science, Kim et al. (2016) developed aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, highlighting the utility of these compounds in advanced material synthesis (Kim et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c22-15-4-1-3-14(9-15)18-12-25-11-17(20(27)23-16-5-2-6-16)24-19(25)21(28)26(18)10-13-7-8-13/h1,3-4,9,11-13,16H,2,5-8,10H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQIPVCRRQPIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CN3C=C(N(C(=O)C3=N2)CC4CC4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)